

Molecular structure of 2-(BenzylOxy)-6-bromopyridine

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Compound of Interest

Compound Name: **2-(BenzylOxy)-6-bromopyridine**

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An In-Depth Technical Guide to the Molecular Structure and Utility of **2-(BenzylOxy)-6-bromopyridine**

Abstract

This technical guide provides a comprehensive examination of **2-(BenzylOxy)-6-bromopyridine**, a pivotal heterocyclic building block in modern organic synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's core molecular structure, physicochemical properties, and the analytical methodologies essential for its unambiguous characterization. We will explore its strategic importance, underscored by the reactivity of its carbon-bromine bond in cross-coupling reactions and the utility of the benzylOxy group as a protective moiety. This guide synthesizes theoretical knowledge with practical, field-proven protocols for synthesis, analysis, and safe handling, establishing a foundational resource for leveraging this versatile intermediate in the design and synthesis of novel chemical entities.

Introduction: A Versatile Heterocyclic Intermediate

In the landscape of pharmaceutical and materials science research, substituted pyridines represent a class of scaffolds with unparalleled significance. Their presence in numerous FDA-approved drugs and advanced materials is a testament to their unique electronic properties and versatile synthetic handles. **2-(BenzylOxy)-6-bromopyridine** (CAS No: 117068-71-0) has emerged as a particularly valuable intermediate.^{[1][2][3][4]} Its structure, featuring a nucleophilic substitution-ready benzylOxy group and a cross-coupling-reactive bromo substituent, offers a

dual functionality that synthetic chemists can exploit to construct complex molecular architectures.

This guide aims to provide a holistic and in-depth understanding of this molecule, moving beyond simple data recitation to explain the causal relationships between its structure and its function in a laboratory setting. We will cover its structural properties, the definitive spectroscopic techniques for its identification, its key chemical transformations, and its applications as a precursor in the synthesis of high-value compounds.

Core Molecular Structure and Physicochemical Properties

A thorough understanding of a molecule's fundamental characteristics is the bedrock of its effective application. This section details the structural identity and physical attributes of **2-(BenzylOxy)-6-bromopyridine**.

Nomenclature and Chemical Identifiers

Precise identification is critical for regulatory compliance, procurement, and scientific communication. The key identifiers for this compound are summarized below.

Identifier	Value	Source(s)
IUPAC Name	2-(BenzylOxy)-6-bromopyridine	[1] [3]
Synonyms	2-Bromo-6-(phenylmethoxy)pyridine	[1] [3]
CAS Number	117068-71-0	[1] [2] [3] [4]
Molecular Formula	C ₁₂ H ₁₀ BrNO	[1] [2] [4]
Molecular Weight	264.12 g/mol	[1] [2] [3]
MDL Number	MFCD00234782	[1] [4]

Structural Analysis

The molecule's utility is a direct consequence of its architecture. It is composed of a pyridine ring substituted at the 2 and 6 positions.

- Pyridine Core: A six-membered aromatic heterocycle containing one nitrogen atom. The nitrogen atom is electron-withdrawing, influencing the reactivity of the ring.
- Bromo Group (C6): A halogen atom attached to the carbon adjacent to the nitrogen. The C-Br bond is a key site for metal-catalyzed cross-coupling reactions, a cornerstone of modern C-C and C-N bond formation.^{[5][6]}
- Benzyloxy Group (C2): A benzyl group ($C_6H_5CH_2-$) linked to the pyridine ring via an ether oxygen. This group serves two primary functions: it acts as a stable protecting group for a hydroxyl functionality, which can be readily removed via hydrogenolysis, and its electronic properties influence the pyridine ring's reactivity.

Caption: Molecular structure of **2-(BenzylOxy)-6-bromopyridine**.

Physicochemical Properties

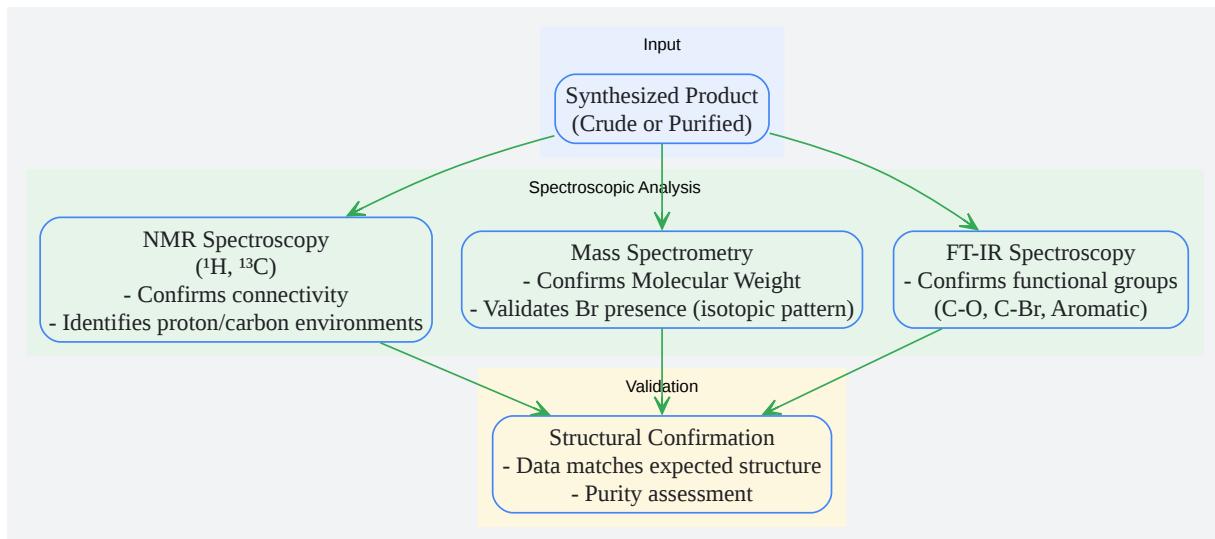
The bulk properties of a compound dictate its handling, storage, and reaction conditions.

Property	Value	Source(s)
Appearance	White to light yellow powder or lump	[1]
Melting Point	13-15 °C	[1]
Boiling Point	338.6 ± 27.0 °C (Predicted)	[1]
Density	1.438 ± 0.06 g/cm ³ (Predicted)	[1]
Storage	Store in refrigerator	[1]

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation is a non-negotiable tenet of chemical research. A multi-technique spectroscopic approach is required to validate the identity and purity of **2-**

(Benzyl)-6-bromopyridine, as no single method provides a complete picture. This section details the expected spectral features and provides standardized protocols.



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Caption: Workflow for the spectroscopic confirmation of **2-(Benzyl)-6-bromopyridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

- Expected ¹H NMR Spectrum (in CDCl₃, 400 MHz):
 - δ 7.2-7.5 ppm (m, 5H): A complex multiplet corresponding to the five protons of the benzyl ring's phenyl group.
 - δ ~7.4 ppm (t, 1H): A triplet for the proton at the C4 position of the pyridine ring, coupled to the protons at C3 and C5.

- $\delta \sim 6.8$ ppm (d, 1H): A doublet for the proton at the C5 position of the pyridine ring.
- $\delta \sim 6.5$ ppm (d, 1H): A doublet for the proton at the C3 position of the pyridine ring.
- $\delta 5.4$ ppm (s, 2H): A sharp singlet corresponding to the two benzylic protons (-O-CH₂-Ph). The singlet nature arises from the absence of adjacent protons.
- Expected ¹³C NMR Spectrum (in CDCl₃, 100 MHz):
 - $\delta \sim 163$ ppm: C2 (carbon attached to the benzyloxy group).
 - $\delta \sim 141$ ppm: C6 (carbon attached to the bromine).
 - $\delta \sim 139$ ppm: C4.
 - $\delta \sim 136$ ppm: Quaternary carbon of the phenyl group.
 - $\delta \sim 128-129$ ppm: CH carbons of the phenyl group.
 - $\delta \sim 118$ ppm: C5.
 - $\delta \sim 110$ ppm: C3.
 - $\delta \sim 70$ ppm: Benzylic carbon (-O-CH₂-Ph).
- Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) within a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (typically 8-16) should be used to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A significantly larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ^1H NMR signals and assign the chemical shifts for all peaks.

Mass Spectrometry (MS)

MS provides the exact molecular weight and crucial information about elemental composition.

- Expected Data (ESI+):
 - Molecular Ion (M^+): A prominent cluster of peaks around m/z 264 and 266.
 - Isotopic Pattern: The presence of bromine is definitively confirmed by two peaks of nearly equal intensity ($[\text{M}]^+$ and $[\text{M}+2]^+$) separated by 2 Da, corresponding to the natural abundance of the ^{79}Br and ^{81}Br isotopes. This is a critical validation checkpoint.
 - Key Fragment: A major fragment at m/z 91, corresponding to the stable benzyl cation $[\text{C}_7\text{H}_7]^+$, resulting from the cleavage of the benzylic C-O bond.
- Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source at a low flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$).
- Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.
- Analysis: Identify the molecular ion cluster and confirm the characteristic 1:1 isotopic pattern for bromine. Analyze fragmentation patterns to further support the proposed structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

- Expected Characteristic Absorption Bands:

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3030-3100	C-H Stretch	Aromatic (Pyridine & Phenyl)
2850-2960	C-H Stretch	Aliphatic (-CH ₂ -)
1580-1600	C=C & C=N Stretch	Aromatic Rings
1240-1280	C-O Stretch	Aryl Ether
550-650	C-Br Stretch	Bromoalkane

- Background Scan: Record a background spectrum of the clean, empty Attenuated Total Reflectance (ATR) crystal to subtract atmospheric H₂O and CO₂ signals.
- Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
- Data Acquisition: Record the sample spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
- Data Processing: Perform an automatic background subtraction and identify the key absorption bands corresponding to the expected functional groups.

Synthesis and Strategic Reactivity

The value of **2-(Benzylxy)-6-bromopyridine** lies not just in its structure, but in its potential for transformation. Understanding its synthesis and subsequent reactivity is key to its application.

Proposed Synthetic Protocol

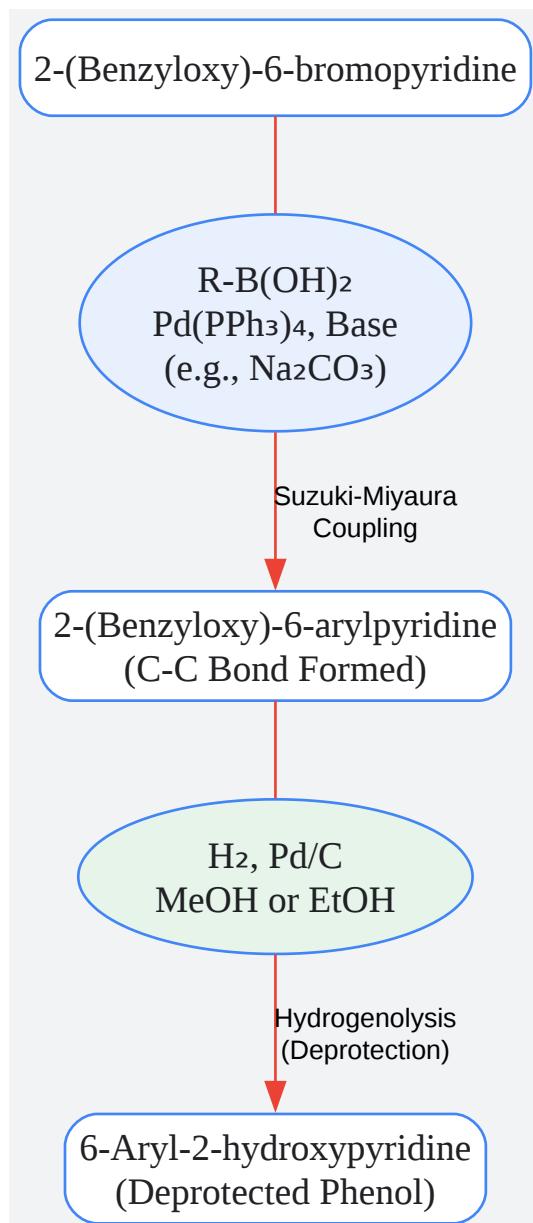
A robust and common method for synthesizing aryl ethers is the Williamson ether synthesis. This protocol outlines a reliable synthesis from commercially available 2,6-dibromopyridine.

- Reagent Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve benzyl alcohol (1.0 eq.) in anhydrous dimethylformamide (DMF). Cool the solution to 0 °C in an ice bath.

- **Alkoxide Formation:** Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise to the solution. Causality: NaH is a strong, non-nucleophilic base that deprotonates the benzyl alcohol to form the sodium benzoxide nucleophile in situ. The reaction is exothermic and produces H₂ gas, requiring careful addition and proper ventilation.
- **Nucleophilic Substitution:** After gas evolution ceases (~30 min), add a solution of 2,6-dibromopyridine (1.2 eq.) in anhydrous DMF dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Causality: The benzoxide anion attacks one of the electrophilic carbons (C2 or C6) of the dibromopyridine, displacing a bromide ion in an S_NAr reaction. A slight excess of the dibromopyridine can help drive the monosubstitution.
- **Workup:** Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography to yield **2-(Benzyl)-6-bromopyridine**.

Key Reaction Pathways and Synthetic Utility

The dual functionality of the molecule enables sequential, selective modifications, making it a powerful tool for building molecular complexity.

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Caption: Key synthetic transformations of **2-(Benzylxy)-6-bromopyridine**.

- Palladium-Catalyzed Cross-Coupling: The C-Br bond is an ideal handle for reactions like the Suzuki-Miyaura coupling (shown above), as well as Sonogashira, Heck, and Buchwald-Hartwig aminations. This allows for the direct and efficient installation of diverse aryl, alkyl, alkynyl, or amino groups at the 6-position, a common strategy in library synthesis for drug discovery.[5][6]

- Deprotection: The benzyloxy group is a robust protecting group, stable to a wide range of non-reductive conditions. It can be cleanly removed via catalytic hydrogenolysis (H_2 gas with a palladium catalyst) to unmask the 2-hydroxypyridine (or its 2-pyridone tautomer), a common pharmacophore in medicinal chemistry.[7]

Applications in Drug Discovery

Heterocyclic scaffolds are cornerstones of modern medicine. The 2,6-disubstituted pyridine motif is found in a multitude of biologically active compounds. **2-(BenzylOxy)-6-bromopyridine** serves as a key starting material for accessing analogues in this chemical space.

- Scaffold for Kinase Inhibitors: The pyridine core can act as a hinge-binding motif in many protein kinase inhibitors. The synthetic handles at the 2 and 6 positions allow for the exploration of different substituents to optimize potency and selectivity.
- Intermediate for CNS-Active Agents: The ability to introduce lipophilic groups via cross-coupling and then reveal a polar hydroxyl group allows for fine-tuning of properties like blood-brain barrier permeability.[7]
- Building Block for Complex Natural Product Synthesis: In multi-step total synthesis, it can serve as a pre-functionalized fragment, simplifying complex synthetic routes.

The strategic value of this compound lies in its ability to facilitate rapid analogue synthesis, enabling medicinal chemists to efficiently conduct structure-activity relationship (SAR) studies and identify promising lead candidates.[8][9]

Safety and Handling

Adherence to safety protocols is paramount when handling any chemical reagent.

GHS Hazard Information

Hazard	Code	Description	Source(s)
Pictogram	GHS07 (Exclamation Mark)	[1]	
Signal Word	Warning	[1][4]	
Hazard Statements	H315	Causes skin irritation	[1][4]
H319	Causes serious eye irritation	[1][4]	
H335	May cause respiratory irritation	[1][4]	

Protocol: Safe Handling and Storage

- Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[10][11]
- Ventilation: Handle the compound in a well-ventilated chemical fume hood, especially when transferring the solid, to avoid inhalation of dust.[12]
- Handling: Avoid contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water.[10]
- Storage: Store the compound in a tightly sealed container in a refrigerator (2-8 °C) as recommended.[1] Keep away from incompatible materials such as strong oxidizing agents.
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

2-(BenzylOxy)-6-bromopyridine is more than a simple chemical; it is a strategic tool for molecular innovation. Its well-defined structure, characterized by two distinct and orthogonally reactive sites, provides a reliable and versatile platform for synthetic chemists. The analytical methods detailed herein form a self-validating system for ensuring its identity and purity, which is the foundation of reproducible science. By understanding its core structure, spectroscopic signatures, and synthetic potential, researchers in drug discovery and materials science are

well-equipped to leverage this building block to its full potential, accelerating the development of the next generation of functional molecules.

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